

# Application Notes and Protocols for BI-7273 in Mouse Models

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## Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094

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## Introduction

**BI-7273** is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] Due to its role in regulating gene expression, the SWI/SNF complex is a target of interest in oncology and other diseases.[1][2] **BI-7273** exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a suitable tool for in vivo studies in mouse models.[1][2][3] Recent research has demonstrated its in vivo activity in a mouse model of non-alcoholic fatty liver disease (NAFLD) and obesity, where it was shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[4] While specific in vivo efficacy studies of **BI-7273** in cancer mouse models are not extensively published, data from structurally similar compounds and its own pharmacokinetic profile provide a strong basis for protocol development.

## Data Presentation

**Table 1: In Vitro Potency of BI-7273[2][3][5]**

Target	Assay	IC50 (nM)
BRD9	AlphaScreen	19
BRD7	AlphaScreen	117

**Table 2: In Vivo Pharmacokinetic Parameters of BI-7273 in Mice[3]**

Parameter	Route	Dose (mg/kg)	Value
Clearance	IV	5	57% of liver blood flow
Vss	IV	5	1.6 L/kg
Cmax	PO	20	2,970 nM
Tmax	PO	20	1.7 h
Oral Bioavailability (F)	PO	20	39%

## Experimental Protocols

### Protocol 1: Preparation of BI-7273 for Oral Administration

This protocol provides two options for formulating **BI-7273** for oral gavage in mice. The choice of vehicle may depend on the specific experimental requirements and the desired dosing volume.

#### Option A: Suspension in 20% SBE- $\beta$ -CD in Saline[5]

This method yields a suspended solution suitable for oral and intraperitoneal injection.

- Materials:
  - **BI-7273** powder
  - Dimethyl sulfoxide (DMSO)
  - SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin)
  - Sterile Saline (0.9% NaCl)
- Procedure:

- Prepare a 10 mg/mL stock solution of **BI-7273** in DMSO.
- Prepare a 20% (w/v) solution of SBE- $\beta$ -CD in sterile saline.
- To prepare a 1 mg/mL working solution, add 100  $\mu$ L of the 10 mg/mL **BI-7273** stock solution to 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline.
- Vortex thoroughly to ensure a uniform suspension.
- Prepare fresh daily.

#### Option B: Solution in Corn Oil<sup>[5]</sup>

This method yields a clear solution.

- Materials:
  - **BI-7273** powder
  - DMSO
  - Corn oil
- Procedure:
  - Prepare a 10 mg/mL stock solution of **BI-7273** in DMSO.
  - To prepare a 1 mg/mL working solution, add 100  $\mu$ L of the 10 mg/mL **BI-7273** stock solution to 900  $\mu$ L of corn oil.
  - Mix thoroughly until a clear solution is formed.
  - It is recommended to use this formulation for dosing periods not exceeding two weeks.<sup>[5]</sup>

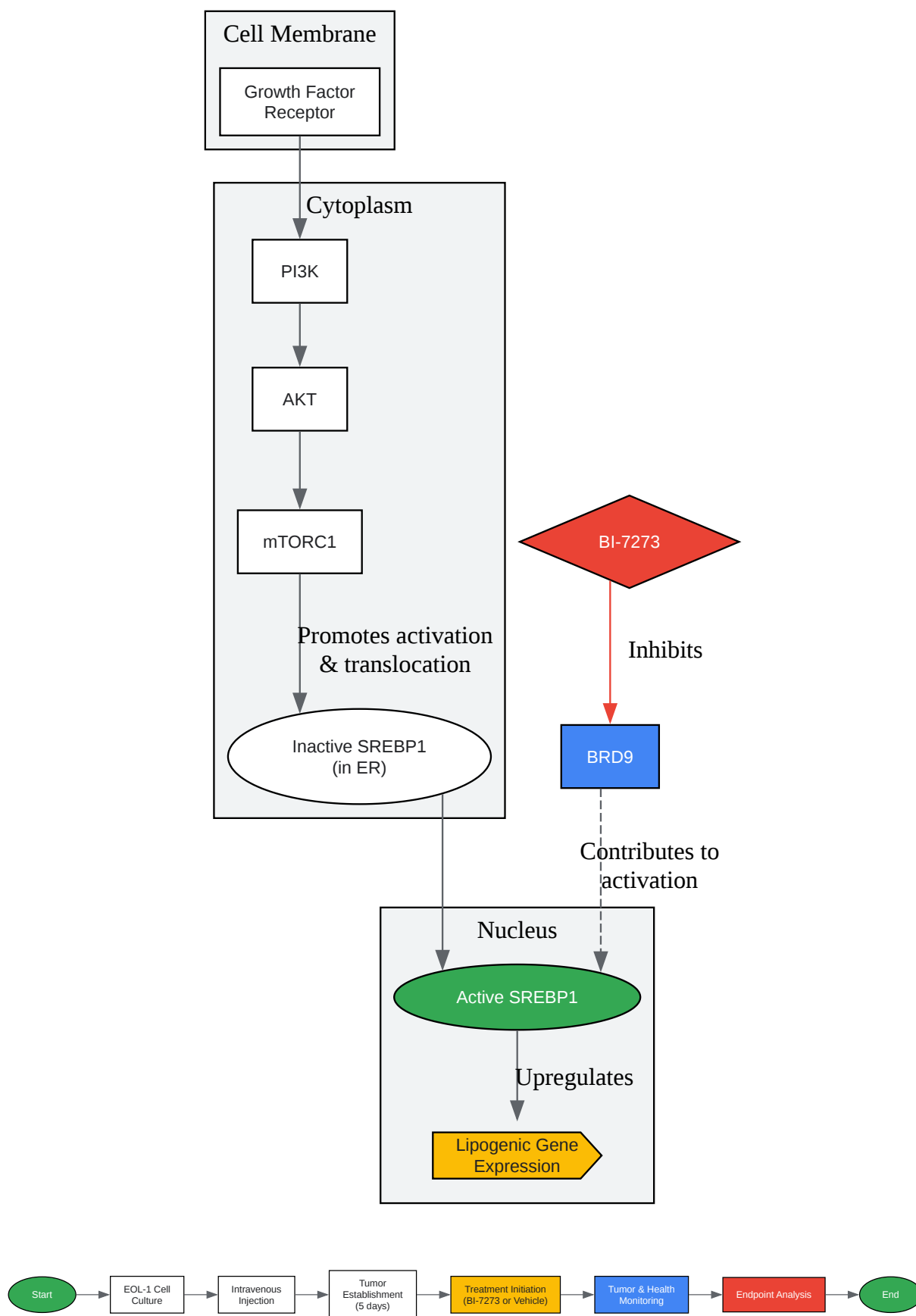
## Protocol 2: Administration of **BI-7273** in a Xenograft Mouse Model (Proposed)

This proposed protocol is based on the methodology used for the structurally related BRD9 inhibitor, BI-9564, in a disseminated acute myeloid leukemia (AML) xenograft model.[1][6] Researchers should perform initial tolerability studies to determine the optimal dose for their specific mouse model and cell line.

- Mouse Model:
  - Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or similar) are required for xenograft studies.[1]
- Cell Line:
  - EOL-1, a human eosinophilic leukemia cell line, has been shown to be sensitive to BRD9 inhibition.[1]
- Procedure:
  - Inject  $1 \times 10^7$  EOL-1 cells intravenously into each mouse.
  - Allow tumors to establish for 5 days.
  - Initiate treatment on day 5.
  - Administer **BI-7273** orally (p.o.) at a proposed dose of 180 mg/kg, once daily. This dose is based on the efficacious dose of the similar compound BI-9564.[1]
  - The vehicle control group should receive the same formulation vehicle without the active compound.
  - Monitor tumor burden using bioluminescence imaging at regular intervals (e.g., days 5, 8, 11, 14, and 18).[1]
  - Monitor animal health and body weight regularly as a measure of toxicity. A tolerability study for BI-9564 showed a medium weight change of -3.8% after 7 days of continuous daily dosing at 180 mg/kg.[1]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **BI-7273** and a general experimental workflow for its in vivo administration.



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## References

- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-7273, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
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